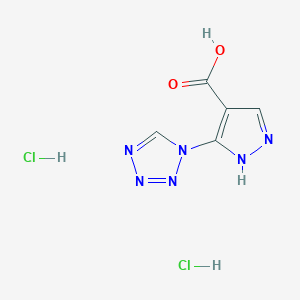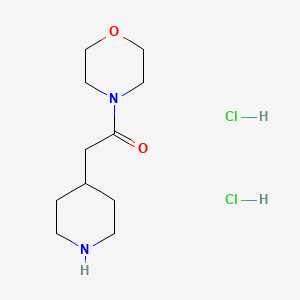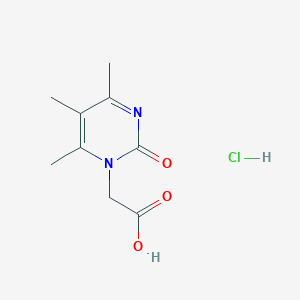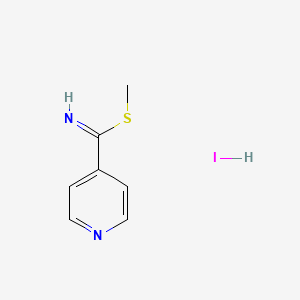
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide
描述
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide, also known as AMPB, is a synthetic compound that has been studied for its potential applications in a range of scientific research fields. AMPB has shown promise in its ability to act as a selective inhibitor of monoamine oxidase A (MAO-A). This inhibition has been studied for its potential to be used in the treatment of depression, Alzheimer’s disease, Parkinson’s disease, and other neurological conditions. In addition to its potential therapeutic applications, AMPB has been studied for its ability to act as a substrate or inhibitor of various enzymes, as well as its ability to act as a ligand for various receptors.
作用机制
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide is thought to act as a selective inhibitor of MAO-A by binding to the active site of the enzyme, which prevents the enzyme from performing its normal function. This inhibition of MAO-A has been shown to be reversible, meaning that the enzyme can return to its normal activity after the inhibitor is removed.
Biochemical and Physiological Effects
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to act as a selective inhibitor of MAO-A, N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has been shown to have an effect on the expression of various genes, as well as an effect on the activity of various enzymes. N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has also been shown to have an effect on the activity of various neurotransmitters, such as serotonin, dopamine, and norepinephrine.
实验室实验的优点和局限性
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been shown to be a selective inhibitor of MAO-A, making it useful for studying the effects of MAO-A inhibition. However, N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide also has some limitations. For example, its effect on other enzymes and receptors is not as well understood as its effect on MAO-A, making it difficult to predict its effects in certain situations.
未来方向
There are a number of potential future directions for the use of N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide. For example, further research into its ability to act as a substrate or inhibitor of various enzymes could lead to new therapeutic applications. Additionally, further research into its ability to act as a ligand for various receptors could lead to new treatments for neurological conditions. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, further research into its ability to act as a selective inhibitor of MAO-A could lead to new treatments for depression, Alzheimer’s disease, Parkinson’s disease, and other neurological conditions.
科学研究应用
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has been studied for a variety of applications in scientific research. Its ability to act as a selective inhibitor of MAO-A has been studied for its potential to be used in the treatment of depression, Alzheimer’s disease, Parkinson’s disease, and other neurological conditions. In addition, N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide has been studied for its ability to act as a substrate or inhibitor of various enzymes, as well as its ability to act as a ligand for various receptors.
属性
IUPAC Name |
N-(4-aminophenyl)-2-(2-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-15(21-16-7-5-4-6-12(16)2)17(20)19-14-10-8-13(18)9-11-14/h4-11,15H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWLLMKNUQJBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(2-methylphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide](/img/structure/B1389810.png)
![Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1389812.png)
![2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389813.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbutanamide](/img/structure/B1389814.png)
![3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide](/img/structure/B1389815.png)



![2-Bromo-N-{4-[(dimethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1389820.png)
![2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide](/img/structure/B1389822.png)
![2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1389825.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1389826.png)